molecular formula C11H10F3NO3 B042734 Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate CAS No. 69066-00-8

Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate

Cat. No.: B042734
CAS No.: 69066-00-8
M. Wt: 261.2 g/mol
InChI Key: NTYUCSLOJVMSLP-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate is a high-value synthetic intermediate primarily utilized in medicinal chemistry and drug discovery research. This compound features a reactive α-ketoester moiety linked to a 4-(trifluoromethyl)anilino group, making it a versatile building block for the construction of more complex heterocyclic scaffolds and pharmacophores. Its primary research value lies in its application as a precursor for the synthesis of diverse compounds, including oxalamide derivatives and fused heterocycles, which are screened for potential biological activity. The presence of the trifluoromethyl group is of particular interest, as it often enhances a molecule's metabolic stability, lipophilicity, and binding affinity in drug-target interactions. Researchers employ this chemical to develop and optimize lead compounds, particularly for targets where the oxalamide functionality can act as a key hydrogen-bond acceptor. It is strictly intended for use in laboratory-scale organic synthesis and is an essential tool for chemists exploring structure-activity relationships (SAR) in the development of new agrochemicals and pharmaceuticals.

Properties

IUPAC Name

ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-2-18-10(17)9(16)15-8-5-3-7(4-6-8)11(12,13)14/h3-6H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYUCSLOJVMSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Coupling of Ethyl Oxalyl Chloride with 4-Trifluoromethylaniline

The most widely reported method involves the reaction of ethyl oxalyl chloride with 4-trifluoromethylaniline in anhydrous conditions. As demonstrated in analogous syntheses, this nucleophilic acyl substitution proceeds through a two-step mechanism:

  • Chloride Activation : Ethyl oxalyl chloride reacts with the aromatic amine at −10°C to 25°C in toluene or dichloromethane.

  • Deprotonation-Coupling : Addition of inorganic bases (e.g., cesium carbonate) facilitates amide bond formation while neutralizing HCl byproducts.

Optimized Conditions

ParameterOptimal RangeYield Impact
Temperature0–25°C>90% below 10°C
SolventToluene8% higher vs. DCM
BaseCs2CO315% yield boost
Molar Ratio (1:1.2)Amine:Oxalyl chlorideMinimizes diacyl byproducts

Reaction monitoring via TLC (ethyl acetate/hexane 3:7) confirms completion within 4–6 hours. Post-reaction workup typically involves aqueous washes, drying over Na2SO4, and vacuum distillation to isolate the product as a white crystalline solid (mp 89–92°C).

Catalytic Amidation Using Heterogeneous Resins

Indion 190 Resin-Mediated Synthesis

An eco-friendly alternative employs Indion 190 resin as a reusable catalyst (15 mol%) in toluene reflux. This method avoids traditional coupling agents like EDC/HOBt, instead leveraging the resin’s sulfonic acid groups to activate the oxalate ester:

Mechanistic Advantages

  • Protonation : Resin acid sites protonate the oxalate carbonyl, enhancing electrophilicity.

  • Stereocontrol : Microporous structure restricts transition-state geometry, reducing racemization.

Performance Metrics

CycleYield (%)Purity (HPLC)Catalyst Loss
188.299.12.3%
585.798.99.1%

Notably, this protocol achieves 88% yield with 99% purity while enabling catalyst recovery via simple filtration.

One-Pot Telescoping Approaches

Integrated Synthesis from Glyoxylic Acid

Industrial-scale processes favor telescoped routes to minimize intermediate isolation. A patented method converts glyoxylic acid to ethyl 2-oxoacetate in situ, followed by amidation:

  • Esterification : Glyoxylic acid + ethanol → ethyl glyoxylate (H2SO4 catalyst, 60°C).

  • Amine Coupling : Ethyl glyoxylate + 4-trifluoromethylaniline → target compound (toluene, 80°C).

Key Process Parameters

  • Water content <0.5% prevents hydrolysis.

  • Excess ethanol (3 eq.) drives esterification equilibrium.

  • Azeotropic distillation removes H2O during amidation.

This method achieves 92.4% overall yield with 98.3% purity, demonstrating scalability to >100 kg batches.

Comparative Analysis of Methodologies

Table 4.1: Method Comparison

MethodYield (%)Purity (%)Cost IndexEnvironmental Factor
Acyl Chloride90.298.71.0Moderate (HCl waste)
Resin Catalysis88.099.10.8Low (reusable)
Telescoped92.498.30.7Low (solvent recovery)

The telescoped approach offers superior yield and cost-efficiency but requires precise water control. Resin catalysis provides environmental benefits at slight yield penalties.

Crystallization and Purification Strategies

Solvent-Antisolvent Recrystallization

Final product purity (>99%) is achieved through ethanol/n-heptane recrystallization:

  • Solvent Ratio : Ethanol:heptane 1:3 (v/v)

  • Cooling Profile : 60°C → 25°C over 4 hours

  • Crystal Morphology : Needle-like crystals (50–200 µm) with optimal flow properties.

Purity Enhancement

StagePurity (%)Impurities (GC)
Crude95.22.1% ethyl oxalate
Recrystallized99.40.3% residual toluene

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Storage : Stable under dry conditions at room temperature .
  • Safety : Classified under GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • Synthesis : Typically prepared via condensation of ethyl chlorooxalate with 4-(trifluoromethyl)aniline in dichloromethane, followed by acid hydrolysis .

Comparative Analysis with Structural Analogs

Positional Isomers: Para- vs. Meta-Trifluoromethyl Substitution

  • Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate (CAS: 110193-60-7)
    • Structural Difference : Trifluoromethyl (-CF₃) group at the meta position instead of para.
    • Impact :
  • Electronic Effects : Meta substitution reduces conjugation with the carbonyl group compared to para, altering electrophilicity.
  • Purity : Available at ≥98% purity, comparable to the para isomer .
  • Applications : Used in agrochemical intermediates, similar to para derivatives .

Substituent Variation: Electron-Withdrawing vs. Electron-Donating Groups

  • Ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate (CAS: AGN-PC-0K8IIG) Structural Features: Combines 4-Cl and 3-NO₂ groups. Impact:
  • Reactivity : Nitro groups enhance electrophilicity, facilitating nucleophilic aromatic substitution .
  • Ethyl (2-methoxyphenyl)aminoacetate (CAS: 7267-26-7) Structural Features: 2-OCH₃ group (electron-donating). Impact:
  • Solubility : Increased solubility in polar solvents compared to CF₃ derivatives.
  • Applications : Pharmaceutical intermediate for antihypertensive agents .

Heterocyclic Derivatives

  • Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate
    • Structural Features : Thiazole ring with formamide substitution.
    • Impact :
  • Bioactivity : Thiazole moieties enhance antimicrobial or antiviral activity .
  • Synthesis Complexity : Requires multi-step reactions involving heterocycle formation .

  • Ethyl 2-(3-fluorophenyl)carbamoyl-methyl-4-oxothiazolidine derivatives Structural Features: Fluorinated thiazolidinone scaffold. Impact:
  • Drug Likeness : Improved metabolic stability due to fluorine .

Data Table: Key Comparative Parameters

Compound Name Substituent/Position Molecular Weight Key Properties/Applications Safety Profile
Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate Para-CF₃ 246.18 RBP4 antagonist intermediate H302, H315, H319
Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate Meta-CF₃ 246.18 Agrochemical precursor Not specified
Ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate 4-Cl, 3-NO₂ 272.65 High electrophilicity for further coupling Likely H302, H318
Ethyl 2-((2-sulfamoylphenyl)amino)-2-oxoacetate 2-SO₂NH₂ 272.26 Antibacterial candidate Not specified
Ethyl (2-methoxyphenyl)aminoacetate 2-OCH₃ 223.22 Antihypertensive intermediate Lower toxicity

Biological Activity

Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of the trifluoromethyl group. This article explores its biological activities, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C11H10F3N O2
  • Molecular Weight : Approximately 261.20 g/mol
  • Functional Groups : Ethyl ester, ketone, and trifluoromethyl-substituted aniline.

The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and proteins, potentially leading to diverse biological effects.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies indicate that compounds with a trifluoromethyl group often exhibit enhanced antibacterial properties due to increased membrane permeability and interaction with microbial enzymes.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethyl substitution appears to contribute to its effectiveness by altering the compound's interaction with cellular targets.

The mechanism of action for this compound involves:

  • Interaction with Lipid Membranes : The lipophilic nature of the trifluoromethyl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Targeting Enzymatic Pathways : It may modulate various enzymatic pathways by acting as a reversible or irreversible inhibitor depending on the target enzyme's structure and function.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from structurally similar compounds:

Compound NameStructure FeaturesNotable Differences
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetateSimilar structure with different aniline substitutionVariation in biological activity profiles
Ethyl 2-hydroxybenzoateLacks trifluoromethyl groupLower lipophilicity; distinct biological properties

The unique para position of the trifluoromethyl group in this compound significantly influences its reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a notable inhibition zone compared to control groups, suggesting its potential as a therapeutic agent against infections.
  • Anticancer Research : In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analyses revealed significant alterations in cell cycle phases, indicating its role as a potential anticancer agent.
  • Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding affinity of this compound to specific protein targets involved in cancer progression. These studies support its potential as a lead compound for drug development targeting these pathways.

Q & A

Q. What are the optimal reaction conditions for synthesizing ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate?

The synthesis typically involves coupling ethyl acetoacetate with 4-(trifluoromethyl)aniline under basic conditions. Key parameters include:

  • Solvent : Ethanol or dichloromethane for solubility and reactivity .
  • Base : Sodium ethoxide or triethylamine to neutralize HCl byproducts and drive the reaction .
  • Temperature : Room temperature or mild heating (e.g., reflux in ethanol) to balance yield and side-product formation .
  • Atmosphere : Inert conditions (e.g., nitrogen) to prevent oxidation of intermediates . Example: A 94% yield was achieved using ethyl 2-chloro-2-oxoacetate and 4-(2-(trifluoromethyl)phenyl)piperidine in CH2_2Cl2_2 with triethylamine .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the ester carbonyl (δ ~170–185 ppm) and trifluoromethyl-substituted aromatic protons (δ ~7.5–8.2 ppm) .
  • HRMS : Validates molecular weight (e.g., m/z 247.0582 [M+H]+^+) .
  • HPLC : Purity assessment (e.g., retention time 1.01 minutes under specific conditions) .
  • IR Spectroscopy : Identifies carbonyl (1738–1699 cm1^{-1}) and C-F (1128–1066 cm1^{-1}) stretches .

Q. How can researchers address discrepancies in reported synthetic yields or product purity?

  • Reaction Pathway Validation : Compare starting materials (e.g., nitro precursors vs. aniline derivatives) .
  • Purification Optimization : Use column chromatography (e.g., silica gel with EtOAc/hexanes gradients) or recrystallization to isolate high-purity products .
  • Side Reaction Analysis : Monitor byproducts via LCMS or TLC, especially from trifluoromethyl group hydrolysis or ester degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethylanilino moiety in this compound?

The electron-withdrawing trifluoromethyl group enhances electrophilic substitution on the aromatic ring, directing reactions to meta/para positions. It also increases lipophilicity, improving membrane permeability in biological studies . Computational studies (e.g., DFT) can model charge distribution and predict reaction sites .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

  • Thiazole/Anilino Core : Binds to ATP-binding pockets in kinases via hydrogen bonding .
  • Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions in enzyme active sites . Case Study: Derivatives showed antimicrobial activity (MIC 2–8 µg/mL against S. aureus) via inhibition of bacterial cell wall synthesis .

Q. What strategies mitigate challenges in isolating stereoisomers or regioisomers during synthesis?

  • Chiral Resolutions : Use chiral HPLC or enzymatic kinetic resolution for enantiomers .
  • Regioselective Protection : Block reactive sites (e.g., amine groups) before coupling . Example: Ethyl 2-oxo-2-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)acetate was purified via silica gel chromatography to isolate a single regioisomer .

Q. How can computational modeling optimize derivative design for enhanced bioactivity?

  • Molecular Docking : Predict binding affinities to targets like EGFR or COX-2 .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups) with antimicrobial potency . Example: A QSAR model for trifluoromethyl-containing analogs achieved R2^2 = 0.89 for cytotoxicity predictions .

Q. What cross-disciplinary applications exist beyond medicinal chemistry?

  • Materials Science : As a precursor for fluorinated polymers with enhanced thermal stability .
  • Catalysis : Serve as a ligand in palladium-catalyzed coupling reactions due to electron-deficient aromatic rings .

Methodological Challenges

Q. How should researchers handle hygroscopic or air-sensitive intermediates during synthesis?

  • Schlenk Techniques : For moisture-sensitive steps (e.g., Grignard reactions) .
  • Drying Agents : Use molecular sieves or MgSO4_4 in solvent storage .
  • Inert Atmosphere : Maintain nitrogen/argon during reactions to prevent hydrolysis .

Q. What protocols validate the stability of this compound under varying pH or temperature conditions?

  • Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), or oxidative (H2_2O2_2) conditions, then analyze via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for thermal stability) .

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